molecular formula C19H14N6O3S B2438351 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868969-86-2

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2438351
CAS No.: 868969-86-2
M. Wt: 406.42
InChI Key: QDUAEHPCWNUSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyridyl group, and a triazolopyridazine ring, making it a subject of study for its chemical reactivity and biological activities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S/c26-17(21-13-1-2-14-15(9-13)28-11-27-14)10-29-18-4-3-16-22-23-19(25(16)24-18)12-5-7-20-8-6-12/h1-9H,10-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUAEHPCWNUSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core structures. One common method involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to pharmacologically active triazolopyridazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and triazolopyridazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide stands out due to its combination of structural elements, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article examines the biological activities associated with this compound, including its pharmacological implications and mechanisms of action.

Chemical Structure and Properties

Molecular Formula: C20H16N6O3S
Molecular Weight: 420.4 g/mol
IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

The compound features a benzodioxole moiety linked to a triazolopyridazine structure via a thioether bond. This configuration may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Interaction: The compound may inhibit or activate various enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
  • Signal Transduction Pathways: By modulating key signaling pathways, the compound may affect cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

Preliminary studies indicate that derivatives of compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, research has shown that related benzodioxole compounds demonstrate significant antibacterial properties against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity Type
Compound A25Antibacterial
Compound B50Antifungal
Compound C10Antimycobacterial

Anti-inflammatory Activity

Research highlights that compounds with similar structures often possess anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism observed in related compounds:

  • COX Inhibition: Compounds targeting COX enzymes can lead to reduced production of pro-inflammatory prostaglandins.

Anticancer Potential

Several studies have suggested that triazole derivatives exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms may include:

  • Cell Cycle Arrest: Compounds can cause cell cycle disruptions leading to apoptosis.
  • Inhibition of Angiogenesis: By blocking the formation of new blood vessels, these compounds can starve tumors of necessary nutrients.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds:

  • Antinociceptive Studies: A study on triazole derivatives demonstrated significant pain relief in animal models compared to standard analgesics like aspirin .
  • Cytotoxicity Assays: Compounds structurally related to this compound were tested for cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .

Q & A

Q. Key considerations :

  • Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation .
  • Solvent optimization : Polar aprotic solvents enhance reaction efficiency .

How can researchers characterize the purity and structural integrity of this compound?

Basic
A combination of analytical techniques is required:

Method Parameters Purpose
HPLC C18 column, acetonitrile/water gradientPurity assessment (>95%)
NMR (¹H/¹³C)DMSO-d6, 400–600 MHzConfirmation of functional groups
Mass Spec ESI+/ESI−, high resolutionMolecular weight validation

Q. Advanced :

  • X-ray crystallography for absolute stereochemical confirmation (if crystalline) .
  • FT-IR to validate sulfur-containing bonds (C–S stretch at ~650 cm⁻¹) .

What strategies optimize reaction yields and scalability for this compound?

Q. Advanced

  • Design of Experiments (DoE) : Systematically vary temperature, solvent ratios, and catalyst loading to identify optimal conditions .
  • Continuous flow reactors : Improve reproducibility and scalability for multi-step syntheses .
  • In-situ monitoring : Use techniques like Raman spectroscopy to track reaction progress .

Q. Example workflow :

Screen solvents (DMF vs. THF) for cyclization efficiency.

Optimize reaction time (6–24 hrs) to minimize byproducts.

Scale-up using flow chemistry with real-time analytics .

How can computational methods predict the compound’s bioactivity and target interactions?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase domains (e.g., JAK2 or EGFR) .
  • QSAR modeling : Correlate structural features (e.g., pyridinyl group) with inhibitory activity using datasets from analogous triazolopyridazines .
  • MD simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) .

Q. Case study :

  • The pyridin-4-yl group may enhance π-π stacking with tyrosine kinase receptors, as seen in structurally similar compounds .

How should researchers address contradictory data in solubility or bioactivity studies?

Q. Advanced

  • Reproducibility checks : Standardize assay protocols (e.g., pH, DMSO concentration) across labs .
  • Control experiments : Compare with reference compounds (e.g., staurosporine for kinase assays) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. solubility correlations) .

Example conflict resolution :
If solubility varies between studies, re-evaluate using standardized buffers (PBS vs. saline) and controlled temperature .

What are the potential pharmacological targets of this compound?

Q. Basic

  • Kinase inhibition : Structural analogs show activity against tyrosine kinases due to the triazolopyridazine core .
  • Anti-inflammatory pathways : Benzodioxole moieties may modulate COX-2 or NF-κB .

Q. Advanced :

  • Target identification : Use CRISPR-Cas9 screens or proteomics to map binding partners .
  • Off-target profiling : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .

How can stability issues during storage or in vitro assays be mitigated?

Q. Advanced

  • Lyophilization : Store as a lyophilized powder at −80°C to prevent hydrolysis .
  • Buffer optimization : Use antioxidants (e.g., ascorbic acid) in assay media to reduce oxidative degradation .
  • Stability-indicating assays : Monitor degradation products via LC-MS over 72 hours .

What structural modifications enhance the compound’s pharmacokinetic properties?

Q. Advanced

  • Prodrug design : Introduce ester groups to improve oral bioavailability .
  • PEGylation : Attach polyethylene glycol to sulfanyl groups for prolonged half-life .
  • Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.